

In-Depth Technical Guide: 4,4'-Dibromooctafluorobiphenyl (CAS No. 10386-84-2)

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Compound of Interest

Compound Name: 4,4'-Dibromooctafluorobiphenyl

Cat. No.: B165717

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties, as well as the known hazards, of the compound identified by CAS number 10386-84-2: **4,4'-Dibromooctafluorobiphenyl**. It is important to note that this CAS number does not correspond to a urea-based compound with inherent biological activity, but rather to a brominated and fluorinated biphenyl. This distinction is critical for researchers in the field of drug development. **4,4'-Dibromooctafluorobiphenyl** is primarily utilized as a flame retardant, in the manufacturing of electronic components, and for environmental and analytical chemistry studies.^{[1][2][3]} Its utility in these areas stems from its high thermal stability and chemical resistance.^[3]

Chemical and Physical Properties

The fundamental chemical and physical characteristics of **4,4'-Dibromooctafluorobiphenyl** are summarized in the tables below. These properties are essential for understanding its behavior in various experimental and industrial settings.

Table 1: General Chemical Information

Identifier	Value
CAS Number	10386-84-2[1][4][5]
IUPAC Name	1-bromo-4-(4-bromo-2,3,5,6-tetrafluorophenyl)-2,3,5,6-tetrafluorobenzene[6]
Synonyms	Octafluoro-4,4'-dibromobiphenyl, 1,1'-Biphenyl, 4,4'-dibromo-2,2',3,3',5,5',6,6'-octafluoro-[4][7]
Molecular Formula	C ₁₂ Br ₂ F ₈ [1][2]
Molecular Weight	455.92 g/mol [1][2][5]
SMILES String	Fc1c(F)c(c(F)c(F)c1Br)-c2c(F)c(F)c(Br)c(F)c2F[5]
InChI Key	YXLMNFVUNLCJJY-UHFFFAOYSA-N[4][5]

Table 2: Physical Properties

Property	Value
Appearance	White crystalline powder[1][2]
Melting Point	113-115 °C[1][2][5]
Boiling Point	295.4 °C at 760 mmHg[1]
Density	2.065 g/cm ³ [1]
Solubility	Soluble in Toluene, Insoluble in water[1][2]
Flash Point	132.4 °C[1]

Synthesis and Reactions

General Synthesis Approach

While specific, detailed experimental protocols for the synthesis of **4,4'-Dibromooctafluorobiphenyl** are not readily available in the public domain, a general

understanding of its synthesis can be inferred from related compounds. The synthesis would likely involve the coupling of two halogenated benzene rings.

Chemical Reactivity

4,4'-Dibromooctafluorobiphenyl is noted for its stability and is generally unreactive.[1][2] It is incompatible with strong oxidizing agents.[1][2] A notable reaction is its lithiation with n-butyllithium, which results in the formation of 4,4'-dilithiooctafluorobiphenyl and 4-lithio-4'-bromooctafluorobiphenyl.

Hazards and Safety Information

The available data indicates that **4,4'-Dibromooctafluorobiphenyl** presents several hazards that necessitate careful handling in a laboratory or industrial setting.

Table 3: Hazard Identification

Hazard Class	GHS Classification
Skin Irritation	Category 2 (H315: Causes skin irritation)[5][8]
Eye Irritation	Category 2 (H319: Causes serious eye irritation) [5][8]
Specific Target Organ Toxicity (Single Exposure)	Category 3 (H335: May cause respiratory irritation)[5][8]

Safety and Handling

Given the hazard profile, appropriate personal protective equipment (PPE) should be worn when handling this compound, including gloves, eye protection, and a dust mask (type N95).[5] It should be used in a well-ventilated area.[9] This substance is considered a combustible solid.[5]

Biological Activity and Drug Development Potential

A thorough review of the scientific literature reveals no significant data on the biological activity, signaling pathways, or mechanism of action of **4,4'-Dibromooctafluorobiphenyl**. Its chemical structure, a fully halogenated biphenyl, is not typically associated with the pharmacological properties sought in drug development. The primary applications of this compound are in materials science and environmental analysis.[1][3] Therefore, it is not a candidate for drug development.

The logical relationship for assessing a compound's relevance to drug development is illustrated below.

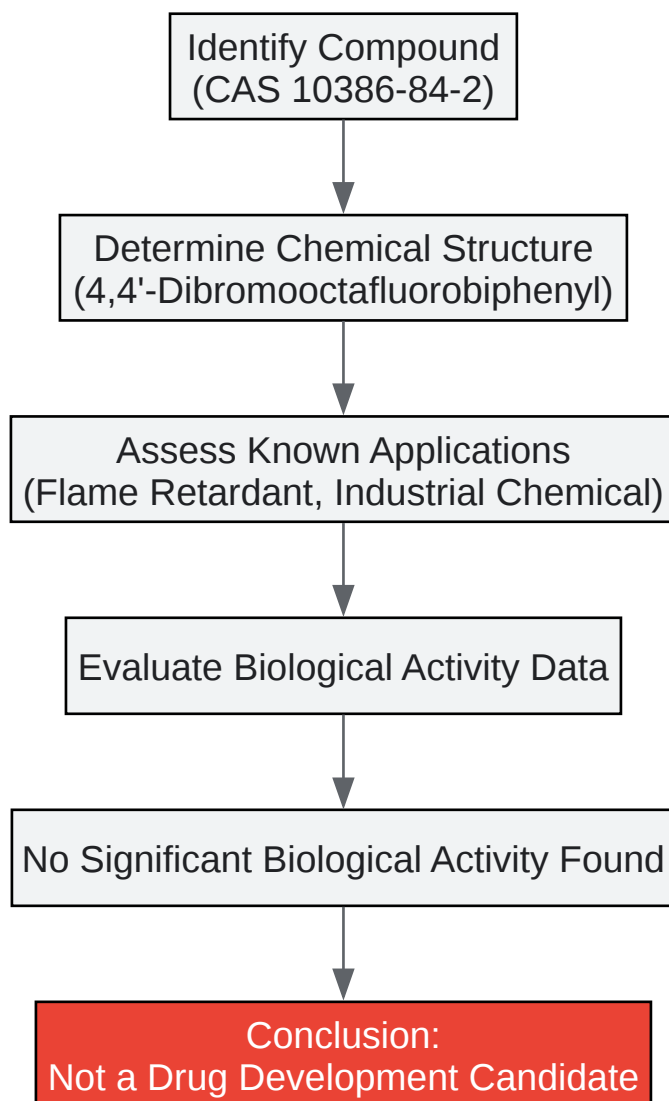


Figure 1: Compound Assessment for Drug Development

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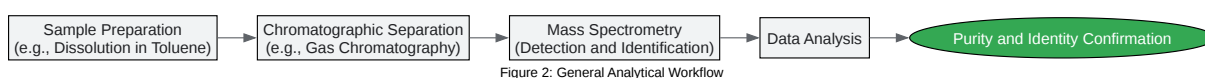
Figure 1: Compound Assessment for Drug Development

Experimental Considerations

Due to the absence of biological studies, there are no established experimental protocols related to its pharmacological effects. Analytical methods would primarily involve standard techniques for organic compound characterization.

General Analytical Workflow

The general workflow for analyzing a sample of **4,4'-Dibromooctafluorobiphenyl** would follow standard analytical chemistry practices.



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